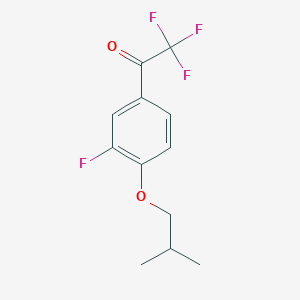
(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and a methyl group on the thiophene ring, along with a phenyl group attached to a methanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Substituents: The fluorine and methyl groups are introduced onto the thiophene ring through electrophilic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide in the presence of a base.
Attachment of the Phenyl Group: The phenyl group is introduced through a Grignard reaction, where phenylmagnesium bromide reacts with the thiophene derivative.
Formation of the Methanol Moiety: The final step involves the reduction of the carbonyl group to form the methanol moiety, typically using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (3-Fluoro-5-methylthiophen-2-yl)(phenyl)carboxylic acid.
Reduction: (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methane.
Substitution: (3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol.
科学的研究の応用
(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of (3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the fluorine atom enhances its binding affinity to target proteins, while the thiophene ring contributes to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
- (3-Fluoro-5-(trifluoromethyl)phenyl)(5-methylthiophen-2-yl)methanol
- (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)(5-methylthiophen-2-yl)methanol
Uniqueness
(3-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups on the thiophene ring, along with the phenylmethanol moiety, makes it a versatile compound with diverse applications in research and industry.
特性
分子式 |
C12H11FOS |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
(3-fluoro-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11FOS/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |
InChIキー |
FTSNNDVFQQLVGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C(C2=CC=CC=C2)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


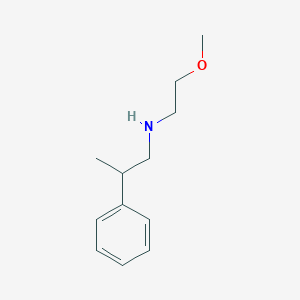
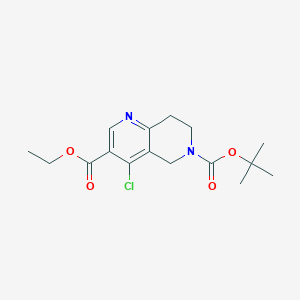
![6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13085992.png)
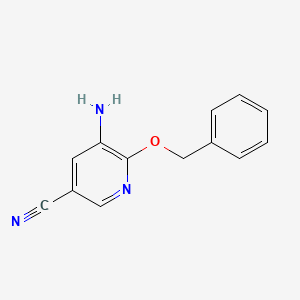


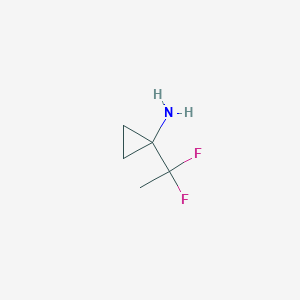
![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)

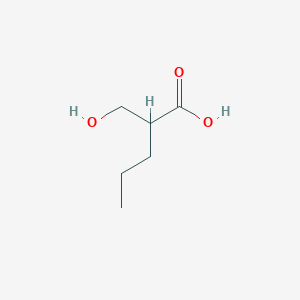

![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)
